1-(Trimethylpyrimidin-2-yl)ethan-1-amine
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Overview
Description
1-(Trimethylpyrimidin-2-yl)ethan-1-amine is a chemical compound with the molecular formula C₉H₁₅N₃ and a molecular weight of 165.24 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trimethylpyrimidin-2-yl)ethan-1-amine typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, resulting in higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Trimethylpyrimidin-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent such as dimethylformamide.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
1-(Trimethylpyrimidin-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Trimethylpyrimidin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)ethan-1-amine: A similar compound with a pyridine ring instead of a pyrimidine ring.
2-(4,5,6-Trimethylpyrimidin-2-yl)ethan-1-amine: A closely related compound with additional methyl groups on the pyrimidine ring.
Uniqueness
1-(Trimethylpyrimidin-2-yl)ethan-1-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Biological Activity
1-(Trimethylpyrimidin-2-yl)ethan-1-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidine compounds are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Chemical Formula : C_8H_12N_3
- Molecular Weight : 168.20 g/mol
- Structural Features : Contains a pyrimidine ring with a trimethyl group at the 2-position and an ethylamine side chain.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its antibacterial and antiparasitic properties.
Antibacterial Activity
Research indicates that pyrimidine derivatives exhibit significant antibacterial activity against various pathogens. In a study focusing on related pyrimidine derivatives, compounds demonstrated varying degrees of efficacy against ESKAPE pathogens, which are notorious for their antibiotic resistance. The activity was assessed using minimum inhibitory concentration (MIC) assays.
Compound | MIC (µg/mL) | Pathogen |
---|---|---|
1 | 16 | Staphylococcus aureus |
2 | 32 | Klebsiella pneumoniae |
3 | >100 | Pseudomonas aeruginosa |
The results suggest that modifications to the pyrimidine structure can enhance antibacterial potency, indicating a promising avenue for further exploration in drug design .
Antiparasitic Activity
The compound has also been investigated for its potential against Trypanosoma brucei, the causative agent of human African trypanosomiasis. A series of pyrimidineamines were identified as selective inhibitors of the enzyme S-Adenosylmethionine decarboxylase (AdoMetDC), crucial in polyamine metabolism in T. brucei. The lead compound showed an EC50 of 5.6 µM in whole-cell assays, demonstrating significant antiparasitic activity .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrimidine derivatives. In studies examining various analogs, it was found that:
- Electron-donating groups at specific positions on the pyrimidine ring enhance antibacterial activity.
- Hydrophobic interactions play a significant role in the binding affinity to target enzymes.
For instance, modifications that increase lipophilicity were correlated with improved blood-brain barrier penetration, which is essential for treating central nervous system infections .
Case Study 1: Antimicrobial Screening
In a comprehensive screening of pyrimidine derivatives, several compounds were synthesized and evaluated for their antimicrobial properties. The study highlighted that structural variations significantly impacted both antibacterial and antifungal activities. Notably, compounds with a trimethyl group at the pyrimidine position exhibited enhanced potency against resistant strains .
Case Study 2: Antiparasitic Efficacy
A focused medicinal chemistry effort led to the identification of several promising candidates targeting T. brucei. The inhibitors showed selectivity over human enzymes and demonstrated favorable pharmacokinetic profiles, suggesting their potential as therapeutic agents for treating African sleeping sickness .
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-(4,5,6-trimethylpyrimidin-2-yl)ethanamine |
InChI |
InChI=1S/C9H15N3/c1-5-7(3)11-9(6(2)10)12-8(5)4/h6H,10H2,1-4H3 |
InChI Key |
KXPJDXDRSHMSEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1C)C(C)N)C |
Origin of Product |
United States |
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